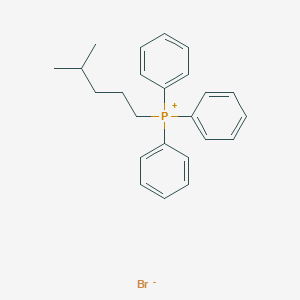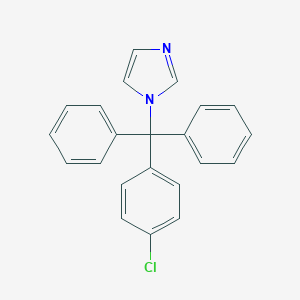
1-((4-氯苯基)二苯甲基)-1H-咪唑
描述
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, also known as 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, is a useful research compound. Its molecular formula is C22H17ClN2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗过敏活性
设计、合成并测试了一系列新型®(-)-1-[(4-氯苯基)苯甲基]哌嗪衍生物的体内抗过敏活性 . 这些衍生物中的大多数对过敏性哮喘和过敏性瘙痒均表现出显著的效果 . 这表明“1-((4-氯苯基)二苯甲基)-1H-咪唑”可能在开发新的抗过敏药物中发挥作用。
过敏症的治疗
该化合物与哌嗪有关,哌嗪是一种已知在功能性疾病治疗中具有广泛临床应用的分子,包括其驱虫、抗菌和杀虫活性 . 这表明“1-((4-氯苯基)二苯甲基)-1H-咪唑”可用于治疗过敏症 .
抗炎活性
该化合物与磺胺类药物有关,磺胺类药物的衍生物表现出良好的抗炎活性 . 这表明“1-((4-氯苯基)二苯甲基)-1H-咪唑”可能在开发新的抗炎药物中发挥作用 .
哮喘的治疗
该化合物对过敏性哮喘表现出显著的效果 . 这表明“1-((4-氯苯基)二苯甲基)-1H-咪唑”可能在治疗哮喘中发挥作用 .
瘙痒的治疗
作用机制
Target of Action
The compound 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole, also known as 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, has been found to exhibit significant effects on both allergic asthma and allergic itching . The primary targets of this compound are H1 receptors , which are known to play a crucial role in allergic reactions .
Mode of Action
This compound interacts with H1 receptors, which are often involved in allergic reactions. It acts as an antagonist, having a higher affinity to H1 receptors than histamine . This means that it can bind to these receptors and block them, preventing histamine from attaching and triggering an allergic response .
Biochemical Pathways
This is because the blocking of these receptors prevents histamine, a compound that plays a key role in allergic reactions, from binding to them and triggering an immune response .
Pharmacokinetics
The compound’s potent anti-allergic effects suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in allergic reactions. By blocking H1 receptors, the compound prevents histamine from triggering an immune response, thereby reducing symptoms of allergies such as itching and inflammation .
生化分析
Biochemical Properties
1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole has been shown to exhibit significant effects on both allergic asthma and allergic itching . This suggests that it interacts with certain enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
The cellular effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole are not yet fully understood. Given its observed effects on allergic reactions, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole vary with different dosages in animal models. Specific details on threshold effects, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-[(4-chlorophenyl)-diphenylmethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLHAFFGFCSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517375 | |
| Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-71-7 | |
| Record name | 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWC2DU38NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
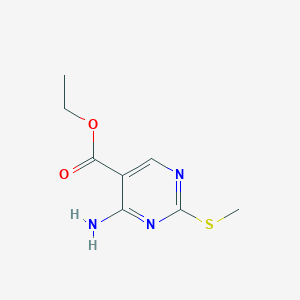
![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)


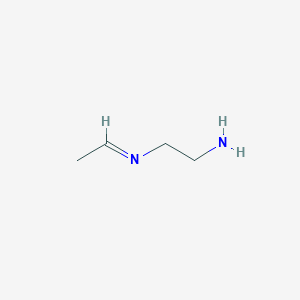

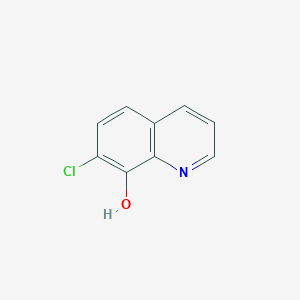

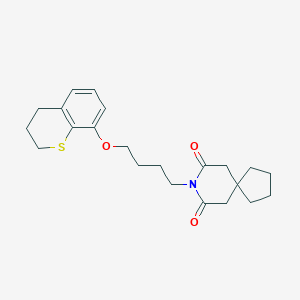
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
